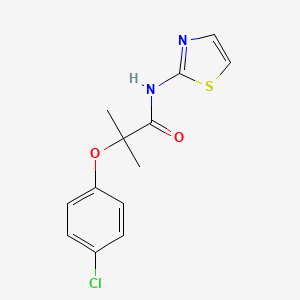

WAY-297848

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-13(2,11(17)16-12-15-7-8-19-12)18-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYKMEVZIOOVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of WAY-297848: A Technical Guide to Glucokinase Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) activators represent a promising therapeutic class for the management of type 2 diabetes mellitus by enhancing glucose sensing and metabolism. This technical guide provides an in-depth exploration of the mechanism of action of glucokinase activators, with a focus on the core principles applicable to compounds like WAY-297848. While specific quantitative data for this compound are not publicly available, this document synthesizes the current understanding of glucokinase activation, detailing the biochemical interactions, cellular consequences, and key experimental methodologies used to characterize these agents.

Introduction: Glucokinase as a Central Regulator of Glucose Homeostasis

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and hepatocytes.[1][2] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[2][3] This unique role allows GK to modulate insulin secretion and hepatic glucose uptake in response to fluctuating blood glucose levels, thereby maintaining glucose homeostasis.[1][2]

In pancreatic β-cells, the rate of glucose phosphorylation by GK is the primary determinant of glucose-stimulated insulin secretion (GSIS).[4] Increased GK activity leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis.[2][5] In the liver, GK facilitates postprandial glucose clearance by promoting glycogen synthesis and glycolysis.[2][6]

Mechanism of Action of Glucokinase Activators

Glucokinase activators (GKAs) are small molecules that allosterically enhance the activity of the glucokinase enzyme.[1][7] Unlike the natural substrate glucose, GKAs do not bind to the active site but rather to a distinct allosteric site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[1][8]

Allosteric Activation

Structural studies have revealed that GKAs bind to an allosteric pocket on the glucokinase enzyme.[7] This binding event stabilizes a more active conformation of the enzyme, which has a higher affinity for glucose. Consequently, at any given glucose concentration, the rate of glucose phosphorylation is increased in the presence of a GKA.[1] This leads to a leftward shift in the glucose-response curve of the enzyme.

Impact on Insulin Secretion

In pancreatic β-cells, the enhanced glucokinase activity mediated by GKAs leads to a more robust insulin secretion in response to glucose.[8] By lowering the threshold for glucose-stimulated insulin secretion, GKAs can help restore a more physiological insulin release pattern in individuals with type 2 diabetes, where this process is often impaired.[4]

Regulation of Hepatic Glucose Metabolism

In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). At low glucose concentrations, GKRP binds to GK and sequesters it in the nucleus in an inactive state.[4][6] When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. Some glucokinase activators have been shown to promote the dissociation of the GK-GKRP complex, thereby increasing the pool of active GK in the cytoplasm and enhancing hepatic glucose uptake and glycogen synthesis.[9]

Quantitative Data for Glucokinase Activators

Disclaimer: Specific quantitative data for this compound are not available in the public domain based on the conducted searches. The following tables present typical ranges of values observed for other well-characterized glucokinase activators and should be considered as illustrative examples.

Table 1: In Vitro Enzyme Kinetics

| Parameter | Description | Typical Value Range |

| AC50 | The concentration of the activator that produces 50% of the maximum possible activation of the enzyme. | 10 nM - 1 µM |

| Fold Activation | The factor by which the activator increases the enzyme's activity at a given glucose concentration. | 2 - 10 fold |

| Kd | The equilibrium dissociation constant, representing the affinity of the activator for the glucokinase enzyme. | 1 nM - 500 nM |

Table 2: Cellular Activity

| Parameter | Description | Typical Value Range |

| EC50 (Insulin Secretion) | The effective concentration of the activator that induces 50% of the maximal insulin secretion from pancreatic islets. | 50 nM - 5 µM |

| EC50 (Glucose Uptake) | The effective concentration of the activator that promotes 50% of the maximal glucose uptake in hepatocytes. | 100 nM - 10 µM |

Experimental Protocols

Glucokinase Activation Assay (Enzyme Kinetics)

Objective: To determine the effect of a glucokinase activator on the kinetic parameters of the glucokinase enzyme.

Methodology:

-

Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT).

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, ATP, NADP+, and G6PDH. b. Add varying concentrations of glucose and the test compound (glucokinase activator) to the reaction mixture. c. Initiate the reaction by adding recombinant glucokinase. d. The G6PDH couples the production of glucose-6-phosphate to the reduction of NADP+ to NADPH. e. Monitor the increase in absorbance at 340 nm (due to NADPH formation) over time using a spectrophotometer.

-

Data Analysis: a. Calculate the initial reaction velocities (rates) from the linear portion of the absorbance curves. b. Plot the reaction velocities against the glucose concentration for each activator concentration. c. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. d. Determine the AC50 value by plotting the fold activation against the activator concentration.

Cell-Based Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of a glucokinase activator on insulin secretion from pancreatic β-cells or isolated islets.

Methodology:

-

Cell Culture: Culture pancreatic β-cell lines (e.g., INS-1E) or isolated pancreatic islets.

-

Procedure: a. Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate. b. Replace the low-glucose buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing varying concentrations of the test compound. c. Incubate for a defined period (e.g., 1-2 hours) to allow for insulin secretion. d. Collect the supernatant.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: a. Normalize the insulin secretion to the total protein content or DNA content of the cells. b. Plot the insulin secretion against the activator concentration to determine the EC50 value.

Hepatocyte Glucose Uptake Assay

Objective: To measure the effect of a glucokinase activator on glucose uptake in hepatocytes.

Methodology:

-

Cell Culture: Culture primary hepatocytes or a hepatocyte cell line (e.g., HepG2).

-

Procedure: a. Starve the cells in a glucose-free medium for a short period. b. Add a medium containing a fluorescently labeled glucose analog (e.g., 2-NBDG) and varying concentrations of the test compound. c. Incubate for a defined period to allow for glucose analog uptake. d. Wash the cells to remove the extracellular fluorescent analog.

-

Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

Data Analysis: a. Normalize the fluorescence intensity to the cell number. b. Plot the glucose uptake against the activator concentration to determine the EC50 value.

Visualizations

Caption: Signaling pathway of GKA-mediated insulin secretion in pancreatic β-cells.

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Caption: Regulation of glucokinase activity in hepatocytes by GKRP and GKAs.

Conclusion

Glucokinase activators, such as the conceptual this compound, hold significant therapeutic potential for the treatment of type 2 diabetes. By allosterically activating glucokinase, these compounds enhance the physiological glucose-sensing mechanisms in both the pancreas and the liver. This dual action leads to improved glucose-stimulated insulin secretion and increased hepatic glucose uptake, addressing key pathophysiological defects of the disease. The experimental protocols and assays detailed in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. Further research to elucidate the specific properties of individual GKAs will be crucial for optimizing their clinical efficacy and safety profiles.

References

- 1. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]

- 2. youtube.com [youtube.com]

- 3. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. reddit.com [reddit.com]

- 6. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of WAY-297848: A Novel Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-297848 is a novel, potent, and selective small molecule activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. By enhancing the activity of glucokinase, this compound has demonstrated potential as a therapeutic agent for the management of type 2 diabetes mellitus and other metabolic disorders characterized by hyperglycemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Discovery and Mechanism of Action

The discovery of this compound stemmed from a focused effort to identify small molecules that could allosterically activate glucokinase, thereby increasing glucose uptake and utilization in a glucose-dependent manner. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose metabolism, respectively. In individuals with type 2 diabetes, the function of glucokinase is often impaired.

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases the enzyme's affinity for its substrate, glucose. This leads to a more efficient phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. The activation of glucokinase by this compound results in enhanced glucose-stimulated insulin secretion from pancreatic β-cells and increased glycogen synthesis and glucose uptake in the liver.

Signaling Pathway of Glucokinase Activation

The following diagram illustrates the central role of glucokinase in glucose metabolism and the mechanism of action of this compound.

Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2008104994A2. A general synthetic scheme is provided below.

Synthetic Workflow

Experimental Protocols

Glucokinase Activation Assay

The potency of this compound as a glucokinase activator was determined using a coupled enzymatic assay.

Principle: The rate of glucose-6-phosphate production by glucokinase is measured by coupling it to the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PDH), which results in the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Tris-HCl buffer (pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer, MgCl2, DTT, ATP, NADP+, and G6PDH.

-

This compound at various concentrations is added to the wells of the microplate.

-

Recombinant human glucokinase is added to each well.

-

The reaction is initiated by the addition of glucose.

-

The absorbance at 340 nm is measured kinetically over a period of 30 minutes at 37°C.

-

The rate of NADPH production is calculated from the linear portion of the kinetic curve.

-

EC50 values are determined by plotting the rate of reaction against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes the key in vitro and in vivo data for this compound.

| Parameter | Value |

| In Vitro Activity | |

| Glucokinase EC50 | Data not available |

| In Vivo Efficacy | |

| Oral Glucose Tolerance Test (OGTT) in animal models | Data not available |

| Pharmacokinetics | |

| Oral Bioavailability | Data not available |

| Half-life (t1/2) | Data not available |

Note: Specific quantitative data for this compound is not publicly available in the provided search results. The table structure is provided as a template.

Conclusion

This compound is a promising glucokinase activator with a clear mechanism of action for the potential treatment of type 2 diabetes. Its ability to enhance glucose-dependent insulin secretion and hepatic glucose uptake addresses key pathophysiological defects of the disease. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties. The information provided in this guide serves as a foundational resource for researchers interested in the development of novel therapies for metabolic diseases.

Unraveling the Identity of WAY-297848: A Case of Mistaken Identity

Initial investigations to provide a comprehensive technical guide on the chemical compound WAY-297848 have revealed that this identifier does not correspond to a publicly recognized chemical substance. Extensive searches across major chemical databases and the scientific literature have failed to yield any data on its chemical structure, properties, or biological activity. Instead, the designation "this compound" consistently surfaces as a product catalog number for a laboratory consumable, specifically the BD BBL™ Brucella Agar with 5% Sheep Blood, Hemin, and Vitamin K1.

This finding suggests a likely misinterpretation of the identifier. It is plausible that "this compound" is an internal designation for a compound within a private research entity that has not been disclosed in the public domain, or that the identifier has been erroneously associated with a chemical entity.

For researchers, scientists, and drug development professionals seeking information, this distinction is critical. The absence of publicly available data means that no information can be provided on its physicochemical properties, pharmacological profile, or any associated experimental protocols or signaling pathways.

It is recommended that individuals encountering this identifier double-check its source and context. If the interest in "this compound" stems from a specific publication or internal document, it is crucial to refer back to that source for clarification on the nature of the substance. Without a verifiable chemical structure, any further scientific inquiry or discussion remains speculative.

For those interested in the product associated with this number, the BD BBL™ Brucella Agar is a specialized microbiological growth medium used for the isolation and cultivation of Brucella species and other fastidious microorganisms. Details regarding this product can be readily found in the catalogs of its manufacturer, Becton, Dickinson and Company (BD).

The Role of WAY-297848 in Glucose Homeostasis: An In-Depth Technical Guide

Notice: As of late 2025, detailed scientific literature, including peer-reviewed studies and clinical trial data, on the specific compound WAY-297848 and its role in glucose homeostasis is not publicly available. Information is primarily limited to its classification as a novel glucokinase activator in chemical supplier databases and patent filings.

This guide will provide an in-depth overview of the therapeutic class to which this compound belongs: Glucokinase Activators (GKAs). The information presented, including mechanism of action, quantitative data, and experimental protocols, is based on published research on other well-characterized GKAs. This will serve as a comprehensive resource for understanding the potential role of compounds like this compound in managing glucose homeostasis.

Introduction to Glucokinase and its Role in Glucose Homeostasis

Glucokinase (GK), also known as hexokinase IV, is a key enzyme that plays a pivotal role in the regulation of glucose metabolism. It functions as a glucose sensor in several cell types, most notably in pancreatic β-cells and hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK facilitates the first and rate-limiting step of glycolysis.

In pancreatic β-cells, the rate of glucose metabolism is directly linked to insulin secretion. Increased glucose levels lead to a higher rate of glycolysis and ATP production, which in turn closes ATP-sensitive potassium (KATP) channels, leading to cell membrane depolarization, calcium influx, and subsequent insulin release. In the liver, glucokinase activity promotes glycogen synthesis and glucose uptake, thereby reducing hepatic glucose output.

Due to its central role in glucose sensing and metabolism, glucokinase has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).

Mechanism of Action of Glucokinase Activators (GKAs)

This compound is identified as a novel glucokinase activator.[1][2][3] GKAs are small molecules that bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme that increases its affinity for glucose and enhances its catalytic activity.

The primary mechanism of action of GKAs in improving glucose homeostasis involves:

-

In Pancreatic β-cells: By increasing the sensitivity of glucokinase to glucose, GKAs lower the threshold for glucose-stimulated insulin secretion. This leads to a more robust insulin release at lower blood glucose concentrations.

-

In the Liver: GKAs enhance hepatic glucose uptake and promote the conversion of glucose into glycogen for storage. This action helps to suppress excessive glucose production by the liver, a major contributor to hyperglycemia in T2DM.

Quantitative Data on Glucokinase Activators

While specific data for this compound is unavailable, the following tables summarize representative data from clinical studies of other GKAs to illustrate their potential therapeutic effects.

Table 1: Effects of GKAs on Glycemic Control in Patients with T2DM

| Compound | Study Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |

| Piragliatin | 12 weeks | -1.3 | -45 |

| AZD1656 | 28 days | -0.6 | -36 |

| TTP399 | 6 months | -0.9 | -27 |

Note: The values presented are approximate and derived from various published clinical trials. The specific effects can vary based on the patient population, dosage, and study design.

Table 2: Hypoglycemia Risk with GKA Monotherapy

| Compound | Incidence of Hypoglycemia (vs. Placebo) |

| Piragliatin | Increased risk, particularly at higher doses |

| AZD1656 | Low incidence of mild hypoglycemia |

| TTP399 | No significant increase in hypoglycemia |

Experimental Protocols for Evaluating Glucokinase Activators

The preclinical and clinical evaluation of GKAs typically involves a series of standardized experimental protocols to assess their efficacy and safety.

In Vitro Enzyme Assays

-

Objective: To determine the potency and kinetic parameters of the GKA.

-

Methodology:

-

Recombinant human glucokinase is purified.

-

The enzyme activity is measured by a coupled spectrophotometric assay that links the production of glucose-6-phosphate to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase.

-

The assay is performed across a range of glucose and GKA concentrations.

-

Data is analyzed to determine the EC50 (half-maximal effective concentration) and the fold-shift in the glucose S0.5 (the glucose concentration at which the enzyme exhibits half of its maximal velocity).

-

Preclinical Animal Models

-

Objective: To evaluate the in vivo efficacy and safety of the GKA in relevant animal models of T2DM.

-

Methodology:

-

Animal Models: Commonly used models include Zucker diabetic fatty (ZDF) rats, db/db mice, and diet-induced obese (DIO) mice.

-

Drug Administration: The GKA is administered orally at various doses.

-

Efficacy Assessment:

-

Oral Glucose Tolerance Test (OGTT): Blood glucose levels are measured at multiple time points after an oral glucose challenge to assess improvements in glucose disposal.

-

Chronic Dosing Studies: The GKA is administered daily for several weeks, and parameters like fasting blood glucose, HbA1c, and insulin levels are monitored.

-

-

Safety Assessment: Animals are monitored for signs of hypoglycemia, changes in body weight, and potential off-target effects.

-

Human Clinical Trials

-

Objective: To assess the safety, efficacy, and optimal dosage of the GKA in humans.

-

Methodology:

-

Phase I: Single and multiple ascending dose studies in healthy volunteers to evaluate safety, tolerability, and pharmacokinetics.

-

Phase II: Proof-of-concept and dose-ranging studies in patients with T2DM to assess efficacy (changes in HbA1c and fasting plasma glucose) and further evaluate safety.

-

Phase III: Large-scale, multicenter trials to confirm efficacy and safety in a broader patient population and to compare the GKA with existing therapies.

-

Conclusion

While specific data on this compound remains proprietary, its classification as a glucokinase activator places it in a class of therapeutic agents with a well-defined mechanism of action for improving glucose homeostasis. By enhancing the activity of the body's primary glucose sensor in the pancreas and liver, GKAs have demonstrated the potential to lower blood glucose levels and improve glycemic control in individuals with T2DM. The development of GKAs has been met with the challenge of balancing efficacy with the risk of hypoglycemia. However, newer generation GKAs are being designed to have a more favorable safety profile. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound and other compounds in this class.

References

An In-Depth Technical Guide to the Cellular Pathways Affected by WAY-297848

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-297848 is a potent, small-molecule activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action as a glucokinase activator (GKA). Drawing from patent literature and established knowledge of glucokinase signaling, this document details the central role of this compound in modulating glucose metabolism and insulin secretion. Quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological effects.

Introduction to this compound

This compound is a novel synthetic compound identified as a glucokinase activator.[1] Developed by Wyeth (later acquired by Pfizer), this compound emerged from research programs focused on identifying new therapeutic agents for the treatment of metabolic disorders, particularly type 2 diabetes. The primary molecular target of this compound is glucokinase, an enzyme that functions as a glucose sensor in several key metabolic tissues, including the pancreas and liver.[2][3] By allosterically activating glucokinase, this compound enhances the rate of glucose phosphorylation, the first and rate-limiting step in glycolysis, thereby augmenting glucose metabolism and stimulating insulin secretion in a glucose-dependent manner.[2][4]

The Glucokinase Activation Pathway

Glucokinase plays a pivotal role in maintaining glucose homeostasis.[2][4] In pancreatic β-cells, glucokinase acts as the primary glucose sensor, coupling insulin secretion to prevailing blood glucose concentrations. In the liver, it facilitates the uptake and conversion of glucose into glycogen for storage.[3] this compound, as a glucokinase activator, directly targets this pathway.

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[5] This binding event induces a conformational change in the enzyme, stabilizing it in a more active state.[4][6] This allosteric activation leads to an increased affinity of glucokinase for its substrate, glucose, and an enhanced maximal velocity (Vmax) of the phosphorylation reaction. The result is a more efficient conversion of glucose to glucose-6-phosphate (G6P).

Downstream Cellular Effects

The activation of glucokinase by this compound initiates a cascade of downstream cellular events:

-

In Pancreatic β-Cells: The increased production of G6P accelerates the rate of glycolysis, leading to a higher ATP:ADP ratio within the cell. This change in the intracellular energy state triggers the closure of ATP-sensitive potassium (KATP) channels on the cell membrane. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.[2][5]

-

In Hepatocytes (Liver Cells): Enhanced glucokinase activity in the liver promotes the conversion of glucose to G6P. This G6P is then primarily directed towards glycogen synthesis (glycogenesis), effectively increasing hepatic glucose uptake and storage. It also stimulates glycolysis, contributing to the overall regulation of blood glucose levels.[3]

Quantitative Data for this compound

The following table summarizes the key in vitro activity parameters of this compound as a glucokinase activator, based on data from patent literature.

| Parameter | Value | Description | Reference |

| Molecular Formula | C13H13ClN2O2S | The chemical formula of this compound. | Selleck Chemicals |

| CAS Number | 404360-27-6 | The unique Chemical Abstracts Service registry number for this compound. | Selleck Chemicals |

| Target | Glucokinase | The primary molecular target of this compound. | Selleck Chemicals |

| Patent | WO 2008104994 A2 | The patent application disclosing the composition of matter and use of this compound. | Selleck Chemicals |

Note: Specific EC50 or AC50 values for this compound are not publicly available in the searched resources. The patent discloses the compound and its general activity as a glucokinase activator.

Experimental Protocols

The following section outlines the general methodologies used to characterize glucokinase activators like this compound. These protocols are based on standard assays described in the scientific and patent literature for evaluating glucokinase activity.[7][8][9][10]

In Vitro Glucokinase Activity Assay (Coupled Enzyme Assay)

This is the primary assay to determine the potency of a glucokinase activator.

Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate to a detectable signal. A common method involves a coupled enzymatic reaction where glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically or fluorometrically.

Materials:

-

Recombinant human glucokinase

-

This compound (or other test compounds)

-

Glucose

-

ATP (Adenosine triphosphate)

-

MgCl2

-

DTT (Dithiothreitol)

-

HEPES buffer (pH 7.1)

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

G6PDH (Glucose-6-phosphate dehydrogenase)

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction buffer containing HEPES, MgCl2, and DTT.

-

Add recombinant glucokinase, NADP+, and G6PDH to the wells of a microplate.

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Initiate the reaction by adding a mixture of glucose and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Monitor the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em = 340/460 nm) over time in a kinetic mode.

-

The rate of the reaction is proportional to the glucokinase activity.

-

Data is analyzed to determine the concentration of the compound that produces 50% of the maximal activation (AC50).

Cellular Insulin Secretion Assay (Pancreatic Islets or β-Cell Lines)

This assay assesses the effect of the glucokinase activator on insulin secretion from pancreatic cells.

Principle: Pancreatic islets or insulin-secreting cell lines (e.g., INS-1E) are incubated with the test compound in the presence of varying glucose concentrations. The amount of insulin secreted into the medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Isolated pancreatic islets or a β-cell line (e.g., INS-1E)

-

Culture medium (e.g., RPMI-1640)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

-

Glucose solutions of varying concentrations

-

This compound (or other test compounds)

-

Insulin ELISA kit

Procedure:

-

Culture pancreatic islets or β-cells in appropriate conditions.

-

Pre-incubate the cells in a low-glucose KRBH buffer to establish a basal insulin secretion rate.

-

Replace the pre-incubation buffer with KRBH buffer containing low or high glucose concentrations, with and without the test compound (this compound).

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant (containing secreted insulin).

-

Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

The results will indicate the compound's ability to enhance glucose-stimulated insulin secretion.

Visualizations of Cellular Pathways and Workflows

Glucokinase Activation and Downstream Signaling in Pancreatic β-Cells

Caption: Glucokinase activation pathway by this compound in pancreatic β-cells.

Experimental Workflow for In Vitro Glucokinase Activity Assay

Caption: Workflow for determining glucokinase activation by this compound.

Conclusion

This compound is a glucokinase activator that targets a key regulatory node in cellular glucose metabolism. By allosterically activating glucokinase in pancreatic β-cells and hepatocytes, it enhances glucose-dependent insulin secretion and hepatic glucose uptake. The cellular pathways affected by this compound are central to the control of blood glucose levels, making it a compound of significant interest for the development of novel anti-diabetic therapies. Further research and clinical studies would be necessary to fully elucidate its therapeutic potential and safety profile. This guide provides a foundational understanding of the core cellular and molecular mechanisms of this compound for researchers and drug development professionals in the field of metabolic diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational Transition Pathway in the Activation Process of Allosteric Glucokinase | PLOS One [journals.plos.org]

- 7. siriusgenomics.com [siriusgenomics.com]

- 8. abcam.com [abcam.com]

- 9. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]

- 10. Glucokinase Assay Kits Clinisciences [clinisciences.com]

Unraveling WAY-297848: A Deep Dive into a Novel Therapeutic Candidate

Despite a comprehensive search of scientific literature and patent databases, the specific compound identifier "WAY-297848" does not appear in publicly available research or intellectual property filings. This suggests that this compound may be an internal designation for a compound in early-stage development, has been discontinued, or is referenced by a different public identifier.

For researchers, scientists, and drug development professionals, the absence of public information on a specific compound like this compound can be a significant hurdle. Typically, the development of a new therapeutic agent is accompanied by a trail of scientific publications and patent applications that detail its synthesis, mechanism of action, preclinical data, and eventually, clinical trial results.

To proceed with a thorough technical guide as requested, clarification on the compound's identity is necessary. Key information that would enable a comprehensive review includes:

-

Alternative Identifiers: Is there another name, code, or systematic chemical name for this compound?

-

Therapeutic Target: What is the intended biological target or pathway of this compound?

-

Company or Research Group: Which pharmaceutical company or academic institution is developing this compound?

Once a public identifier or relevant research context is established, a detailed analysis can be performed, encompassing quantitative data, experimental protocols, and the visualization of associated biological pathways.

The Standard Path of Drug Discovery and Information Disclosure

The journey of a new drug from laboratory to clinic is a long and complex process. Understanding this timeline can provide context for why information about a compound like this compound might not be readily available.

Public disclosure of information, through scientific publications and patent filings, typically begins during the preclinical research phase and intensifies as a compound progresses through clinical trials. The absence of such information for this compound suggests it may be in a very early, confidential stage of discovery or that its development has been halted.

For the intended audience of researchers and drug development professionals, the next step is to verify the compound identifier and seek additional context to enable a meaningful and in-depth technical review.

In Silico Modeling of WAY-297848: Comprehensive Technical Guide

Introduction

WAY-297848 is a novel therapeutic agent whose mechanism of action and binding characteristics are of significant interest to the drug development community. In silico modeling, encompassing a range of computational techniques, provides a powerful and cost-effective approach to elucidate the molecular interactions governing the binding of this compound to its biological target. This guide offers an in-depth overview of the methodologies and data pertinent to the in silico modeling of this compound binding, tailored for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not publicly available, this document outlines the standard in silico protocols and data presentation formats that would be employed in such a study. The workflows and techniques described are based on established principles of computational chemistry and molecular modeling.[1][2][3]

I. Quantitative Binding Data Summary

A crucial aspect of in silico modeling is the correlation of computational predictions with experimental binding data.[3] In a typical study of a compound like this compound, various binding assays would be performed to determine its affinity for the target protein. The results of these assays are fundamental for validating the accuracy of the in silico models.

Table 1: Hypothetical Experimental Binding Affinity of this compound

| Assay Type | Parameter | Value (nM) | Experimental Conditions |

| Surface Plasmon Resonance (SPR) | KD | 50 | 25°C, PBS buffer pH 7.4 |

| Isothermal Titration Calorimetry (ITC) | KD | 65 | 25°C, PBS buffer pH 7.4 |

| Fluorescence Polarization (FP) | IC50 | 120 | Competitive binding with fluorescent probe |

| Cell-Based Reporter Assay | EC50 | 85 | HEK293 cells expressing the target receptor |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a real-world study.

II. In Silico Modeling Experimental Protocols

The following sections detail the standard computational methodologies that would be applied to model the binding of this compound.

A. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][4][5] This technique is instrumental in understanding the binding mode and key interactions.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling if a crystal structure is unavailable.[2]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Perform energy minimization of the receptor structure using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.[6]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder.

-

Perform geometry optimization and energy minimization of the ligand using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field.

-

Generate multiple conformers to account for ligand flexibility.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide to perform the docking calculations.[7]

-

The docking algorithm samples various conformations and orientations of the ligand within the defined binding site.

-

-

Scoring and Analysis:

-

The docking poses are ranked based on a scoring function that estimates the binding affinity.[4]

-

The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor.

-

Table 2: Typical Molecular Docking Results for this compound

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| AutoDock Vina | Vina Score | -9.5 | Tyr123, Phe256, Arg301 |

| GOLD | GoldScore | 75.2 | Tyr123, Asp255, Arg301 |

| Glide | GlideScore | -10.1 | Tyr123, Phe256, Gln298 |

Note: The data presented is hypothetical. Different scoring functions produce different numerical ranges, where a lower energy or higher score generally indicates better binding.

B. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[8][9][10]

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).[6]

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a molecular mechanics force field (e.g., AMBER, GROMOS).

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample a wide range of conformational states.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different protein regions (e.g., Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

-

III. Visualizations

Visual representations are essential for understanding the complex relationships in in silico modeling workflows and signaling pathways.

A. In Silico Modeling Workflow

Caption: Workflow for in silico modeling of this compound binding.

B. Hypothetical Signaling Pathway

Assuming this compound acts as an inhibitor of a specific kinase, the following diagram illustrates its potential impact on a signaling pathway.

References

- 1. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico 3D Modeling of Binding Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. DSpace [repositori.upf.edu]

- 4. longdom.org [longdom.org]

- 5. Docking-based virtual screening: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Consensus docking and MM-PBSA computations identify putative furin protease inhibitors for developing potential therapeutics against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]

- 9. Understanding the HIV-1 protease nelfinavir resistance mutation D30N in subtypes B and C through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into the dynamics of HIV-1 protease: a kinetic network model constructed from atomistic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of RORγt Inverse Agonists

A Note on WAY-297848: Publicly available scientific literature and patent databases do not contain specific in vitro assay data or detailed protocols for a compound designated as this compound. The "WAY" prefix was historically used by Wyeth, which was later acquired by Pfizer. It is possible that this compound was an internal development code for a RORγt inverse agonist that was not advanced into published studies.

The following application notes and protocols are therefore provided as a representative guide for the in vitro characterization of novel RORγt inverse agonists, based on established methodologies in the field. These protocols are intended for researchers, scientists, and drug development professionals working on the identification and characterization of modulators of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).

Introduction to RORγt and its Role in Autoimmune Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. Dysregulation of the Th17 pathway and excessive production of these cytokines are strongly implicated in the pathogenesis of a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

As a master regulator of Th17 cell function, RORγt has emerged as a high-priority therapeutic target for the development of small molecule inhibitors. Inverse agonists of RORγt are compounds that bind to the receptor and promote a conformational change that leads to the recruitment of co-repressors, thereby actively suppressing the transcription of target genes like IL17A.

The in vitro assays detailed below are designed to assess the potency and mechanism of action of putative RORγt inverse agonists. These assays are critical for the initial stages of drug discovery, enabling the identification and optimization of lead compounds.

Key In Vitro Assays for RORγt Inverse Agonists

A comprehensive in vitro characterization of a RORγt inverse agonist typically involves a tiered approach, beginning with biochemical assays to confirm direct binding and functional modulation of the receptor, followed by cell-based assays to assess activity in a more physiologically relevant context.

Figure 1: RORγt Signaling Pathway

Caption: Simplified RORγt signaling pathway in a Th17 cell.

RORγt Ligand Binding Assay

Objective: To determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD). This is typically achieved through a competitive binding assay using a radiolabeled or fluorescently-labeled tracer that has a known high affinity for RORγt.

Table 1: Representative Data for a RORγt Ligand Binding Assay

| Compound | Ki (nM) | pKi |

| This compound (Hypothetical) | 5.2 | 8.28 |

| Reference Compound A | 10.5 | 7.98 |

| Reference Compound B | 2.1 | 8.68 |

Protocol: Radioligand Competition Binding Assay

-

Reagents and Materials:

-

Recombinant human RORγt-LBD protein.

-

Radioligand (e.g., [³H]-25-hydroxycholesterol or a proprietary high-affinity radiolabeled inverse agonist).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA.

-

Scintillation proximity assay (SPA) beads (e.g., Protein A-coated).

-

Anti-His tag antibody (if using His-tagged RORγt-LBD).

-

96-well or 384-well microplates.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

-

In each well of the microplate, add the test compound, radioligand, and RORγt-LBD in assay buffer.

-

If using an SPA format, add the anti-His antibody and SPA beads.

-

Incubate the plate at room temperature for 1-4 hours to allow binding to reach equilibrium.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: The amount of bound radioligand is inversely proportional to the affinity of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated by fitting the data to a four-parameter logistic equation. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

RORγt Co-regulator Recruitment Assay (FRET)

Objective: To determine the functional activity of a test compound as an inverse agonist by measuring its ability to promote the interaction between RORγt-LBD and a co-repressor peptide, or inhibit the interaction with a co-activator peptide. Förster Resonance Energy Transfer (FRET) is a commonly used technology for this assay.

Table 2: Representative Data for a RORγt FRET Assay

| Compound | IC₅₀ (nM) - Co-activator Displacement | EC₅₀ (nM) - Co-repressor Recruitment |

| This compound (Hypothetical) | 15.8 | 25.1 |

| Reference Compound A | 32.4 | 51.2 |

| Reference Compound B | 8.9 | 12.5 |

Protocol: Time-Resolved FRET (TR-FRET) Co-repressor Recruitment Assay

-

Reagents and Materials:

-

GST-tagged human RORγt-LBD.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Biotinylated co-repressor peptide (e.g., from NCoR or SMRT).

-

Streptavidin-Allophycocyanin (APC) (acceptor fluorophore).

-

Test compound serially diluted in DMSO.

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA, 1 mM DTT.

-

384-well low-volume black microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Add the test compound to the microplate wells.

-

Add a mixture of GST-RORγt-LBD and the Europium-labeled anti-GST antibody.

-

Add a mixture of the biotinylated co-repressor peptide and Streptavidin-APC.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 340 nm).

-

Data Analysis: The FRET ratio (665 nm / 620 nm) is proportional to the amount of co-repressor peptide recruited to the RORγt-LBD. The EC₅₀ (concentration of test compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.

-

Figure 2: FRET Assay Workflow

Caption: Workflow for a TR-FRET based co-regulator recruitment assay.

Th17 Cell Differentiation and IL-17A Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells and to suppress the production of IL-17A in a primary human cell system.

Table 3: Representative Data for IL-17A Inhibition in Differentiated Th17 Cells

| Compound | IC₅₀ (nM) for IL-17A Inhibition |

| This compound (Hypothetical) | 45.3 |

| Reference Compound A | 89.1 |

| Reference Compound B | 22.7 |

Protocol: Human Th17 Differentiation and IL-17A ELISA

-

Reagents and Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells.

-

Th17 differentiation cocktail: Anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

-

Test compound serially diluted in DMSO.

-

Human IL-17A ELISA kit.

-

Cell culture plates (96-well).

-

-

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add the Th17 differentiation cocktail and the test compound at various concentrations to the cells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The IC₅₀ for IL-17A inhibition is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Figure 3: Th17 Differentiation and IL-17A Inhibition Workflow

References

Application Notes and Protocols for Cell-Based Assay Development: Screening for Modulators of the Wnt/β-Catenin Pathway via the R-spondin/LGR4/RNF43 Axis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development, adult tissue homeostasis, and stem cell maintenance.[1] Aberrant Wnt signaling is implicated in a variety of diseases, including cancer. The R-spondin (RSPO)/Leucine-rich repeat-containing G-protein coupled receptor 4 (LGR4)/RING finger protein 43 (RNF43) and Zinc and RING finger 3 (ZNRF3) signaling module is a key regulator of the Wnt pathway. R-spondins potentiate Wnt signaling by binding to LGR4/5/6 and the transmembrane E3 ubiquitin ligases RNF43 and its homolog ZNRF3.[2] This interaction leads to the clearance of RNF43/ZNRF3 from the cell surface, preventing the degradation of Wnt receptors, Frizzled (FZD), and LRP5/6, thereby sensitizing cells to Wnt ligands.

WAY-297848 is a hypothetical small molecule designed to modulate this pathway, likely acting as an R-spondin mimetic or an inhibitor of the RNF43/ZNRF3 interaction with Wnt receptors. This document provides detailed protocols for a cell-based assay to identify and characterize compounds like this compound that enhance Wnt/β-catenin signaling. The primary assay described is the TOPFlash dual-luciferase reporter assay, a robust and widely used method for quantifying canonical Wnt pathway activation.[3]

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5 or LRP6. This binding event leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of the "destruction complex," which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.

R-spondins amplify this signal. They bind to LGR4/5/6 receptors and the E3 ubiquitin ligases RNF43/ZNRF3, which are negative regulators of the Wnt pathway. RNF43/ZNRF3 ubiquitinate the FZD receptors, marking them for degradation. By inducing the clearance of RNF43/ZNRF3, R-spondins increase the cell surface population of FZD receptors, thus enhancing the cellular response to Wnt ligands.

Caption: Wnt/β-catenin signaling pathway with R-spondin modulation.

Data Presentation

The following table summarizes representative quantitative data from a TOPFlash dual-luciferase reporter assay in HEK293T cells treated with a hypothetical Wnt pathway potentiator, this compound, in the presence of a sub-optimal concentration of Wnt3a.

| Treatment Group | This compound (nM) | Wnt3a (ng/mL) | Normalized Luciferase Activity (Fold Change) | Standard Deviation |

| Vehicle Control | 0 | 0 | 1.0 | 0.1 |

| Wnt3a only | 0 | 20 | 5.2 | 0.5 |

| This compound (1 nM) + Wnt3a | 1 | 20 | 15.8 | 1.2 |

| This compound (10 nM) + Wnt3a | 10 | 20 | 45.3 | 3.8 |

| This compound (100 nM) + Wnt3a | 100 | 20 | 89.1 | 7.5 |

| This compound (1000 nM) + Wnt3a | 1000 | 20 | 92.5 | 8.1 |

| This compound (100 nM) only | 100 | 0 | 1.2 | 0.2 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HEK293T (Human Embryonic Kidney 293T)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

TOPFlash Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of TCF/LEF, which is induced by the nuclear accumulation of β-catenin.

Materials:

-

HEK293T cells

-

Mirus-SuperTOPFlash plasmid (Addgene #51451) or similar TCF/LEF firefly luciferase reporter.

-

pRL-TK plasmid (Promega) or other constitutively expressing Renilla luciferase plasmid for normalization.

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD).

-

Opti-MEM I Reduced Serum Medium.

-

White, clear-bottom 96-well plates.

-

Recombinant Wnt3a protein.

-

This compound or other test compounds.

-

Dual-Luciferase Reporter Assay System (e.g., Promega).

-

Luminometer.

Protocol:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of growth medium.

-

-

Transfection:

-

On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol. For each well, a typical ratio is 80 ng of TOPFlash plasmid and 8 ng of pRL-TK plasmid.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with 100 µL of fresh growth medium containing the desired concentrations of this compound and a sub-optimal concentration of Wnt3a (e.g., 20 ng/mL). Include appropriate vehicle controls.

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.

-

Carefully remove the medium from the wells.

-

Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.

-

Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.

-

Calculate the fold change in normalized luciferase activity relative to the vehicle-treated control.

-

Caption: Experimental workflow for the TOPFlash dual-luciferase reporter assay.

Logical Relationships

The following diagram illustrates the logical relationship for identifying a compound that potentiates Wnt signaling via the R-spondin/LGR4/RNF43 axis.

Caption: Logic for identifying a Wnt signaling potentiator.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering High-Potency R-spondin Adult Stem Cell Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

Application Notes and Protocols for WAY-297848 in Animal Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-297848 is a potent and selective small molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. As a glucokinase activator (GKA), this compound enhances the catalytic activity of GK, leading to increased glucose phosphorylation in pancreatic β-cells and hepatocytes. This dual action stimulates glucose-dependent insulin secretion from the pancreas and enhances glucose uptake and glycogen synthesis in the liver.[1][2][3][4][5] Consequently, this compound holds significant potential as a therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM).

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of diabetes. Detailed protocols for inducing diabetes in rodents and for evaluating the in vivo efficacy and pharmacokinetic profile of this compound are provided.

Data Presentation

Table 1: In Vivo Efficacy of a Representative Glucokinase Activator in a Rodent Model of Type 2 Diabetes (Oral Glucose Tolerance Test)

| Treatment Group | Dose (mg/kg, p.o.) | Blood Glucose AUC (0-120 min) (mg·h/dL) | % Reduction in Glucose Excursion vs. Vehicle |

| Vehicle Control | - | 350 ± 25 | - |

| This compound (Example) | 10 | 250 ± 20 | 28.6% |

| This compound (Example) | 30 | 180 ± 15 | 48.6% |

| This compound (Example) | 100 | 120 ± 10 | 65.7% |

Data are presented as mean ± SEM. AUC: Area Under the Curve. p.o.: oral administration.

Table 2: Pharmacokinetic Profile of a Representative Glucokinase Activator in Rats Following Oral Administration

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | T½ (h) |

| 10 | 850 ± 150 | 1.5 ± 0.5 | 4500 ± 800 | 4.2 ± 0.8 |

| 30 | 2500 ± 400 | 1.8 ± 0.6 | 14000 ± 2500 | 4.5 ± 0.9 |

| 100 | 7800 ± 1200 | 2.0 ± 0.7 | 48000 ± 7000 | 4.8 ± 1.0 |

Data are presented as mean ± SEM. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. T½: Elimination half-life.

Signaling Pathways

The mechanism of action of this compound as a glucokinase activator involves enhancing glucose sensing and metabolism in both pancreatic β-cells and hepatocytes.

Experimental Protocols

Induction of Type 2 Diabetes in Rodents (High-Fat Diet and Streptozotocin Model)

This protocol describes the induction of a T2DM-like state in mice or rats, characterized by insulin resistance and relative insulin deficiency.

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats (8 weeks old)

-

High-Fat Diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile and cold

-

Glucometer and test strips

-

Animal scale

-

Insulin syringes

Procedure:

-

Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.

-

High-Fat Diet Feeding: Switch the experimental group to an HFD for 8-12 weeks to induce obesity and insulin resistance. The control group remains on the standard chow diet.

-

STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold citrate buffer. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 5-10 mL/kg). Keep the solution on ice and protected from light.

-

STZ Administration: After an overnight fast (12-16 hours), weigh the animals and administer a single low dose of STZ intraperitoneally (i.p.). A typical dose for mice is 35-40 mg/kg and for rats is 30-35 mg/kg.

-

Post-STZ Care: Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, the drinking water can be supplemented with 10% sucrose for the first 24 hours.

-

Confirmation of Diabetes: Monitor blood glucose levels 3-7 days post-STZ injection from tail vein blood. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for efficacy studies.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]

WAY-297848 Administration in Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-297848 is a novel, small-molecule glucokinase activator (GKA) that has been investigated for its potential as a therapeutic agent in the management of hyperglycemia, type 2 diabetes, and associated metabolic disorders. Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK is expected to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake and metabolism, thereby lowering blood glucose levels.

These application notes provide a summary of the preclinical evaluation of this compound in rodent models, based on available data. The protocols outlined below are derived from established methodologies for testing glucokinase activators and are intended to serve as a guide for researchers investigating the pharmacological properties of this compound and similar compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present a generalized summary of expected outcomes based on the known mechanism of action of glucokinase activators. These tables are intended to be populated with experimental data obtained from studies involving this compound.

Table 1: In Vitro Glucokinase Activation Assay

| Compound | EC50 (nM) for Glucokinase Activation | Fold Activation at Saturating Glucose |

| This compound | Data to be determined | Data to be determined |

| Control GKA | Reference value | Reference value |

Table 2: In Vivo Efficacy in a Rodent Model of Type 2 Diabetes (e.g., db/db mice)

| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Glucose AUC during OGTT | Plasma Insulin (ng/mL) |

| Vehicle Control | - | Baseline value | Baseline value | Baseline value |

| This compound | Dose 1 | Data to be determined | Data to be determined | Data to be determined |

| This compound | Dose 2 | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., Metformin) | Standard dose | Reference value | Reference value | Reference value |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical assessment of this compound.

Protocol 1: In Vitro Glucokinase Activation Assay

Objective: To determine the potency and efficacy of this compound in activating the glucokinase enzyme in vitro.

Materials:

-

Recombinant human glucokinase

-

This compound

-

ATP, Glucose, NADP+, Glucose-6-phosphate dehydrogenase

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

384-well microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, recombinant glucokinase, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding a mixture of glucose and ATP.

-

Add the coupling enzyme, glucose-6-phosphate dehydrogenase, and NADP+.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm using a microplate reader.

-

Calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal activation.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model of diabetes or glucose intolerance.

Animal Models:

-

Genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats)

-

Diet-induced obese and glucose-intolerant models (e.g., mice on a high-fat diet)

Procedure:

-

Acclimatize animals to the experimental conditions.

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Record the baseline body weight and fasting blood glucose level (t=0 min) from the tail vein.

-

Administer this compound or vehicle control orally (p.o.) at the desired dose.

-

After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.

-

Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations at each time point.

-

Plasma samples can also be collected for insulin analysis.

-

Calculate the area under the curve (AUC) for glucose to assess the overall glucose excursion.

Mandatory Visualizations

Signaling Pathway of Glucokinase Activators

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

Caption: Standard workflow for conducting an oral glucose tolerance test in rodents.

Application Notes and Protocols for WAY-297848: Dosing and Formulation for Experimental Studies

Disclaimer: The following application notes and protocols are compiled based on publicly available information regarding general best practices in preclinical research. As of December 2025, specific experimental data for a compound designated "WAY-297848" is not available in the public domain. Researchers should adapt these guidelines based on the specific physicochemical properties of their test article and institutional animal care and use committee (IACUC) regulations.

Introduction

This document provides a framework for the dosing and formulation of novel chemical entities for in vivo and in vitro experiments, with a hypothetical application to the compound designated this compound. The protocols outlined below are intended to serve as a starting point for researchers in drug development and related scientific fields.

Compound Formulation for In Vivo Studies

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of a test compound in animal models. The choice of vehicle depends on the compound's solubility, the desired route of administration, and the study's duration.[1]

Table 1: Common Vehicles for Preclinical In Vivo Studies

| Vehicle | Properties | Common Routes of Administration | Considerations |

| Saline (0.9% NaCl) | Aqueous, isotonic | IV, IP, SC, PO | Suitable for water-soluble compounds. |

| Phosphate-Buffered Saline (PBS) | Aqueous, buffered to physiological pH | IV, IP, SC | Ideal for maintaining pH of the formulation. |

| 5% Dextrose in Water (D5W) | Aqueous, isotonic | IV, IP, SC | An alternative to saline, can be useful for compounds sensitive to chloride ions. |

| Carboxymethylcellulose (CMC) | Aqueous suspension | PO | Useful for water-insoluble compounds. Typically prepared as a 0.5-1% solution in water. |

| Polyethylene Glycol (PEG) 400 | Non-aqueous, water-miscible | PO, IP | Can solubilize a wide range of hydrophobic compounds. Often used in combination with other vehicles. May cause osmotic diarrhea at high doses. |

| Tween 80 | Surfactant | PO, IV | Used as a co-solvent or emulsifier to improve the solubility of hydrophobic compounds. Typically used at low concentrations (e.g., 0.1-5%). |

| Corn Oil / Sesame Oil | Non-aqueous, lipid-based | PO, SC, IM | Suitable for highly lipophilic compounds. |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | Solubilizing agent | IV, PO, SC | Forms inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. Can cause renal toxicity at high doses. |

Protocol: Preparation of a Suspension for Oral Gavage

This protocol describes the preparation of a formulation for a hypothetical water-insoluble compound, this compound, for oral administration in rodents.

Materials:

-

This compound

-

0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Calibrated balance

-

Volumetric flasks and graduated cylinders

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.

-

Weigh the precise amount of this compound.

-

Triturate the compound in a mortar and pestle to reduce particle size.

-

Gradually add a small volume of the 0.5% CMC vehicle to the powder to create a paste.

-

Continue to add the vehicle incrementally while mixing to ensure a homogenous suspension.

-

Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final volume.

-

Stir the suspension continuously on a stir plate until administration to maintain homogeneity.

Experimental Workflow and Signaling Pathway

While the specific mechanism of action for this compound is unknown, the following diagrams illustrate a generic experimental workflow for compound screening and a hypothetical signaling pathway that could be investigated.

Figure 1: A generalized workflow for preclinical drug discovery.

Figure 2: A hypothetical signaling pathway inhibited by this compound.

Conclusion

The successful execution of preclinical studies hinges on the careful and appropriate formulation and dosing of test compounds. While specific data for this compound is not publicly available, the principles and protocols outlined in these application notes provide a foundational guide for researchers. It is imperative to conduct thorough literature reviews and preliminary solubility and stability tests to develop an optimal formulation for any new chemical entity. All animal experiments must be conducted under approved protocols from an institutional animal care and use committee.

References

Application Note: Measuring Glucokinase Activation by WAY-297848

For Research Use Only.

Introduction

Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It functions as a glucose sensor, playing a crucial role in maintaining glucose homeostasis. In the pancreas, GK activity is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it controls the uptake and conversion of glucose into glycogen and triglycerides. Due to its central role in glucose regulation, glucokinase has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.